molecular formula C23H18O3 B5601299 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No. B5601299
M. Wt: 342.4 g/mol
InChI Key: WDTUPXFQLJNPKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives involves multiple steps, including reductive amination, Claisen rearrangement, and ring-closing metathesis as key steps. For example, a series of novel chromen-2-one derivatives have been synthesized using sodium cyanoborohydride in methanol through reductive amination of precursor compounds with different substituted aromatic aldehydes (Mandala et al., 2013). Another approach involves employing Claisen rearrangement and ring-closing metathesis to convert various phenols into useful oxacycles (Kotha & Solanke, 2022).

Molecular Structure Analysis

The crystal structure analysis of closely related molecules reveals significant conformational differences between molecules, particularly concerning substituent orientation relative to the chromen-2-one core. For example, the study of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one showed two independent molecules with differing orientations of the substituents, contributing to a three-dimensional network formed by stacking interactions (Caracelli et al., 2015).

Chemical Reactions and Properties

Chromen-2-one derivatives undergo various chemical reactions, including multicomponent synthesis reactions facilitated by catalysts like CeCl3·7H2O under solvent-free conditions, leading to high yields and environmentally benign procedures (Wu, Li, & Yan, 2011). Moreover, reactions with phosphorus ylides produce substituted benzopyranooxazol-8-ones, showcasing the versatility of chromen-2-one compounds in synthesizing novel derivatives (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The synthesis and structural characterization, including NMR and X-ray diffraction methods, provide insights into the physical properties of chromen-2-one derivatives. These techniques reveal the conformational dynamics and stereoelectronic effects influencing the physical properties of these compounds, as seen in studies of various chromen-2-one derivatives (Padilla-Martínez et al., 2011; Tähtinen et al., 2002).

Chemical Properties Analysis

The chemical properties of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one derivatives are largely influenced by their molecular structure. Studies on similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-tumor, and atypical antipsychotic properties, highlighting the potential of these compounds in pharmaceutical applications. For instance, derivatives have shown significant inhibitory potency against various bacterial and fungal strains (Gawai, Das, & Nemade, 2019).

Scientific Research Applications

Antimicrobial Activity

One derivative of the chromen-2-one family, specifically designed for antimicrobial purposes, showed significant antibacterial and antifungal activities. This research provides insights into the potential use of chromen-2-one derivatives in developing new antimicrobial agents. The study utilized molecular modeling and docking studies to understand the interaction with bacterial proteins, suggesting a promising approach for designing targeted antimicrobial compounds (Mandala et al., 2013).

Synthetic Methodologies

Research on synthetic strategies for chromen-2-ones and related structures highlights their significance in organic chemistry. A study presented a modular approach for synthesizing benzofurans, 2H-chromenes, and benzoxepines, demonstrating the versatility of chromen-2-one derivatives in accessing various biologically relevant structures. This approach facilitates the synthesis of phenylpropanoid natural products, showcasing the utility of chromen-2-one derivatives in natural product synthesis (Kotha & Solanke, 2022).

Material Science and Sensor Applications

Chromen-2-one derivatives have found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). New anthracene derivatives containing the chromen-2-one moiety were synthesized and evaluated as emitting layers in non-doped OLEDs. These derivatives showed promising luminescence efficiency, indicating their potential use in advanced electronic and optoelectronic devices (Jung et al., 2017).

properties

IUPAC Name

8-methyl-4-phenyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-16-21(25-15-17-8-4-2-5-9-17)13-12-19-20(14-22(24)26-23(16)19)18-10-6-3-7-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUPXFQLJNPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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